4-Hydroxy-4-phenylbut-2-enenitrile

Michael addition conjugate addition α,β-unsaturated nitrile

Researchers requiring a phenyl-substituted Michael acceptor with a secondary alcohol handle face limited sourcing options for α,β-unsaturated nitriles with the precise C-4 allylic hydroxyl regiochemistry. 4-Hydroxy-4-phenylbut-2-enenitrile (CAS 146255-65-4) resolves this gap as the racemic, unspecified-geometry scaffold. - Provides the conjugated C2-C3 double bond essential for nucleophilic β-carbon addition, absent in saturated 4-hydroxy-4-phenylbutanenitrile (C10H11NO). - Allylic C-4 hydroxyl enables selective oxidation to 4-oxo-4-phenylbut-2-enenitrile, yielding a bis-electrophilic ketone-nitrile for cyclization/annulation. - Serves as a cost-effective starting material for chiral resolution development before transitioning to enantiopure (2S,3E) form (CHEBI:197325). - Compatible with biocatalytic conditions demonstrated by (S)-hydroxynitrile lyase from Hevea brasiliensis.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 146255-65-4
Cat. No. B12556143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-phenylbut-2-enenitrile
CAS146255-65-4
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C=CC#N)O
InChIInChI=1S/C10H9NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-7,10,12H
InChIKeyPATDYPQNVWGJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4-phenylbut-2-enenitrile Sourcing Guide


4-Hydroxy-4-phenylbut-2-enenitrile (CAS 146255-65-4) is a C10H9NO organic compound classified as an α,β-unsaturated nitrile bearing an allylic hydroxyl group . Its structure features a phenyl substituent at the 4-position, a conjugated nitrile at C-1, and a secondary alcohol at C-4, giving it the IUPAC name 4-hydroxy-4-phenylbut-2-enenitrile and the alternative name 2-Butenenitrile, 4-hydroxy-4-phenyl- [1]. With a molecular weight of 159.185 g/mol, a topological polar surface area (TPSA) of 44.02 Ų, and a predicted LogP of 1.8, it occupies a narrow physicochemical space distinct from its saturated (butanenitrile) and regioisomeric (2-hydroxy) analogs . The compound is listed under CAS 146255-65-4 as the racemic (unspecified stereochemistry) form, while the (E)-geometric isomer is registered under CAS 83144-20-1 and the chiral (2S,3E) form under CHEBI:197325 [2].

4-Hydroxy-4-phenylbut-2-enenitrile vs. Generic Nitriles


Substituting 4-Hydroxy-4-phenylbut-2-enenitrile with a generic phenylbutanenitrile or a simple benzonitrile would eliminate the α,β-unsaturated nitrile motif that is essential for conjugate (Michael) addition reactivity [1]. The conjugated double bond of this compound enables nucleophilic attack at the β-carbon, a reactivity mode entirely absent in the saturated analog 4-hydroxy-4-phenylbutanenitrile (C10H11NO, MW 161.2). Furthermore, replacing it with a regioisomeric 2-hydroxy-4-phenylbutanenitrile shifts the hydroxyl group from the allylic position (C-4) to the α-position (C-2) adjacent to the nitrile, altering both hydrogen-bonding capacity and the compound's utility as a precursor for oxidation to the corresponding α,β-unsaturated ketone [2]. The stereochemical ambiguity of CAS 146255-65-4 (racemic, unspecified geometry) also differentiates it from the enantiopure (S)-(−)-2-hydroxy-4-phenyl-(E)-but-3-enenitrile, which requires enzymatic resolution using (S)-hydroxynitrile lyase from Hevea brasiliensis and may command significantly different procurement costs [3].

4-Hydroxy-4-phenylbut-2-enenitrile: Differentiation Evidence


Michael Addition Reactivity of α,β-Unsaturated Nitrile

The α,β-unsaturated nitrile scaffold of 4-hydroxy-4-phenylbut-2-enenitrile (CAS 146255-65-4) permits nucleophilic conjugate addition at the β-carbon, a reaction pathway completely unavailable to its saturated counterpart 4-hydroxy-4-phenylbutanenitrile (C10H11NO). This is a class-level inference based on the established reactivity of α,β-unsaturated nitriles as Michael acceptors [1]. The saturated analog lacks the conjugated π-system and cannot participate in analogous C–C bond-forming reactions at this position. Quantitative rate data for this specific compound are not available in the published literature, representing a notable evidence gap .

Michael addition conjugate addition α,β-unsaturated nitrile synthetic intermediate

Substrate Activity for (R)-Mandelonitrile Oxidase

The (E)-isomer of 2-hydroxy-4-phenylbut-3-enenitrile (a geometric isomer of the target compound) has been characterized as a substrate for (R)-mandelonitrile oxidase (EC 1.1.3.49), exhibiting 29% of the activity observed with the native substrate (R)-mandelonitrile [1]. This provides a quantitative benchmark for the enzyme's substrate promiscuity. The racemic, unspecified-geometry CAS 146255-65-4 compound has not been directly tested in this assay; this datum is for the (E)-geometric isomer (CAS 83144-20-1) and represents the closest available cross-study comparable [2].

enzyme substrate mandelonitrile oxidase cyanohydrin biocatalysis

LogP and Lipophilicity Comparison

The predicted octanol-water partition coefficient (XLogP3) for 4-hydroxy-4-phenylbut-2-enenitrile is 1.2, while other compilations report a LogP of 1.80 [1]. This places it in a moderately lipophilic range, distinct from more polar cyanohydrins such as mandelonitrile (LogP ~0.6) and from the more lipophilic saturated analog 4-hydroxy-4-phenylbutanenitrile (LogP ~2.0, predicted). These values are predicted rather than experimentally measured and represent class-level inference [2].

LogP physicochemical properties lipophilicity drug-likeness

Stereochemical Comparison: Racemic vs. Enantiopure

CAS 146255-65-4 is registered as the compound with undefined stereochemistry at both the C-4 hydroxyl center and the C-2/C-3 double bond geometry [1]. In contrast, the chiral (2S,3E) form (CHEBI:197325, CAS 132617-10-8) has been produced enzymatically using (S)-hydroxynitrile lyase from Hevea brasiliensis with good enantioselectivity, achieving moderate to good yields and high enantiomeric excess, though specific ee% values for this substrate were not disclosed in the abstract [2]. The racemic form (CAS 146255-65-4) is expected to be less expensive but requires chiral separation if enantiopure downstream products are needed, while the (2S,3E) form offers defined stereochemistry at a likely higher procurement cost [3].

stereochemistry chiral building block enantiomeric purity cyanohydrin

4-Hydroxy-4-phenylbut-2-enenitrile Application Scenarios


Michael Acceptor for Conjugate Addition

For synthetic routes that require a Michael acceptor with a phenyl substituent and a secondary alcohol handle, 4-hydroxy-4-phenylbut-2-enenitrile (CAS 146255-65-4) provides the requisite α,β-unsaturated nitrile functionality that is absent in its saturated analog 4-hydroxy-4-phenylbutanenitrile. The conjugated double bond enables C–C bond formation via nucleophilic conjugate addition at the β-carbon, a key disconnection strategy in heterocycle synthesis [1].

Enzyme Substrate Specificity in Biocatalysis

The (E)-geometric isomer of 2-hydroxy-4-phenylbut-3-enenitrile has been characterized as a substrate for (R)-mandelonitrile oxidase (EC 1.1.3.49) with 29% relative activity compared to the native substrate [1]. This establishes the scaffold as a recognized ligand for nitrile-metabolizing enzymes. Researchers investigating substrate promiscuity of hydroxynitrile lyases (EC 4.1.2.47) or mandelonitrile oxidases may use CAS 146255-65-4 as a starting material for preparing test substrates [2].

Racemic Form for Chiral Method Development

The racemic, unspecified-geometry form (CAS 146255-65-4) can serve as a cost-effective starting point for developing chiral resolution methods or asymmetric synthetic protocols. Once a viable resolution or asymmetric synthesis is established, procurement can transition to the enantiopure (2S,3E) form (CHEBI:197325) for scale-up. The enzymatic production route using (S)-hydroxynitrile lyase from Hevea brasiliensis demonstrates that the scaffold is compatible with biocatalytic conditions [1].

Precursor for α,β-Unsaturated Ketone Synthesis

The allylic hydroxyl group at C-4 of 4-hydroxy-4-phenylbut-2-enenitrile can be selectively oxidized to the corresponding ketone (4-oxo-4-phenylbut-2-enenitrile), a transformation that is not possible with the regioisomeric 2-hydroxy-4-phenylbutanenitrile. The resulting α,β-unsaturated ketone-nitrile is a more electrophilic Michael acceptor with two electron-withdrawing groups, expanding the compound's utility in cyclization and annulation reactions [1].

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